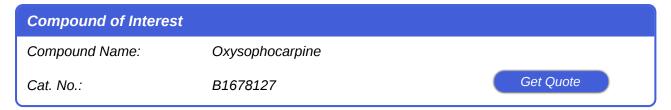


A Head-to-Head Comparison of the Biological Activities of Oxysophocarpine and Oxymatrine

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For Researchers, Scientists, and Drug Development Professionals

Oxysophocarpine and oxymatrine, two quinolizidine alkaloids derived from the root of Sophora flavescens (Ku Shen), have garnered significant attention for their diverse pharmacological activities. While structurally similar, subtle differences in their chemical composition may lead to distinct biological effects. This guide provides a comprehensive head-to-head comparison of their anti-inflammatory, anti-cancer, and antiviral properties, supported by available experimental data.

At a Glance: Key Biological Activities



Biological Activity	Oxysophocarpine	Oxymatrine
Anti-inflammatory	Demonstrated efficacy in reducing inflammatory markers.[1][2]	Potent inhibitor of pro- inflammatory cytokines and signaling pathways.[3][4][5][6]
Anti-cancer	Exhibits inhibitory effects on various cancer cell lines, including hepatocellular and oral squamous cell carcinoma. [7][8][9]	Broad anti-tumor activity against gastric, breast, and non-small cell lung cancer, among others.[10][11][12][13] [14][15]
Antiviral	Shows activity against viruses such as respiratory syncytial virus (RSV).	Demonstrates inhibitory effects against a range of viruses, including influenza A virus (IAV) and hepatitis B and C viruses.[3][16][17][18]

Anti-inflammatory Activity

Both **oxysophocarpine** and oxymatrine exhibit significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data

Table 1: Anti-inflammatory Activity of Oxysophocarpine



Assay	Model	Key Findings	Reference
Carrageenan-induced paw edema	Mice	Significantly reduced paw edema volume and neutrophil infiltration. Suppressed overexpression of COX-2, TNF-α, IL-1β, and IL-6.	[18]
Tuberculosis-infected neutrophils and mice	In vitro & in vivo	Reduced production of TNF- α , IL-1 β , IL-6, MIP-2, G-CSF, and KC.	[1]

Table 2: Anti-inflammatory Activity of Oxymatrine

Assay	Model	Key Findings	Reference
Lipopolysaccharide (LPS)-induced BV2 microglia	In vitro	Inhibited production of NO, PGE2, TNF-α, IL-1β, and IL-6 in a dose-dependent manner.	[4]
TNBS-induced ulcerative colitis	Rats	80 mg/kg OMT significantly reduced DAI and CMDI scores and histopathological damage.	[19]
Lipopolysaccharide (LPS)-induced inflammation	Macrophages	Effectively suppressed LPS-induced production of nitric oxide, IL-6, and TNF-α.	[20]

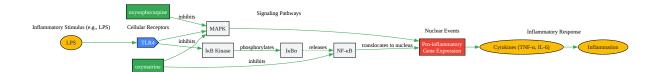




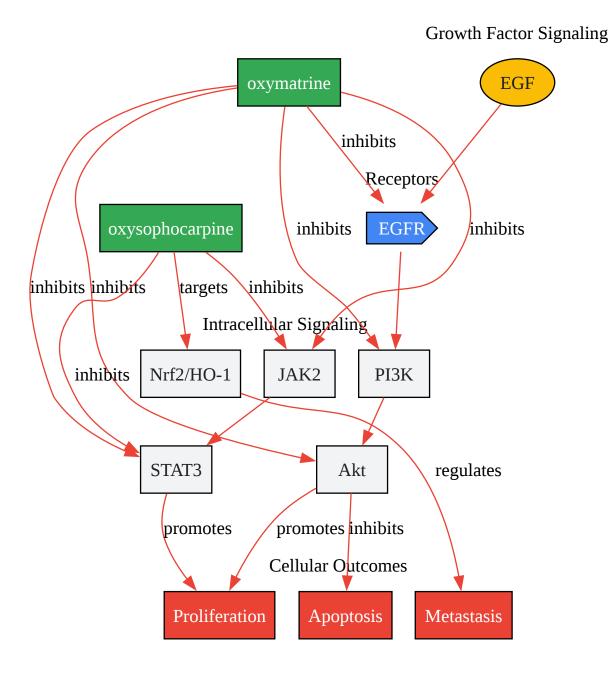
Signaling Pathways

Both compounds are known to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

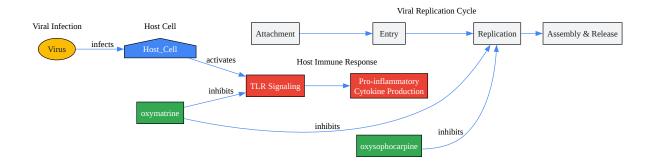












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Validation & Comparative





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